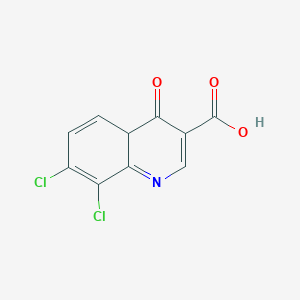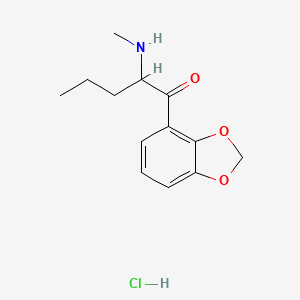
1-(1,3-Benzodioxol-4-yl)-2-(methylamino)pentan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Pentylone isomer (hydrochloride): is a synthetic cathinone, which is a class of compounds structurally related to the naturally occurring stimulant cathinone found in the khat plant. This compound is a structural isomer of pentylone, characterized by the methylenedioxy group attached at carbons 2 and 3 of the terminal phenyl group . It is primarily used in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Pentylone isomer (hydrochloride) typically involves the following steps:
Formation of the intermediate: The synthesis begins with the formation of an intermediate compound, which involves the reaction of a suitable precursor with a reagent that introduces the methylenedioxy group.
Amidation: The intermediate is then subjected to amidation, where it reacts with a methylamine derivative to form the desired product.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production methods for 2,3-Pentylone isomer (hydrochloride) are not well-documented due to its primary use in research and forensic applications. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and regulatory compliance.
Chemical Reactions Analysis
Types of Reactions: 2,3-Pentylone isomer (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-Pentylone isomer (hydrochloride) has several scientific research applications, including:
Forensic Chemistry: Used as a reference standard for the identification and analysis of synthetic cathinones in forensic samples.
Toxicology: Studied for its toxicological properties and potential health effects.
Pharmacology: Investigated for its pharmacological effects and potential therapeutic applications.
Analytical Chemistry: Used in the development and validation of analytical methods for the detection and quantification of synthetic cathinones.
Mechanism of Action
The exact mechanism of action of 2,3-Pentylone isomer (hydrochloride) is not well-characterized. it is believed to exert its effects by interacting with the central nervous system, similar to other synthetic cathinones. It likely acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to enhanced mood, increased energy, and heightened alertness .
Comparison with Similar Compounds
Pentylone: A structural isomer with the methylenedioxy group attached at carbons 3 and 4 of the terminal phenyl group.
Methylone: Another synthetic cathinone with a similar structure but different substitution pattern.
Ethylone: Similar to methylone but with an ethyl group instead of a methyl group.
Uniqueness: 2,3-Pentylone isomer (hydrochloride) is unique due to the specific positioning of the methylenedioxy group at carbons 2 and 3. This structural difference can lead to variations in its pharmacological and toxicological properties compared to other synthetic cathinones .
Properties
CAS No. |
2749428-57-5 |
|---|---|
Molecular Formula |
C13H18ClNO3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-4-yl)-2-(methylamino)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-3-5-10(14-2)12(15)9-6-4-7-11-13(9)17-8-16-11;/h4,6-7,10,14H,3,5,8H2,1-2H3;1H |
InChI Key |
NAHQYOXMPVEVDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=C2C(=CC=C1)OCO2)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


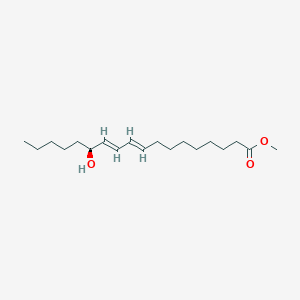
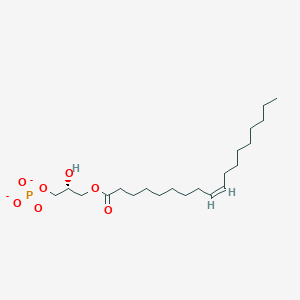
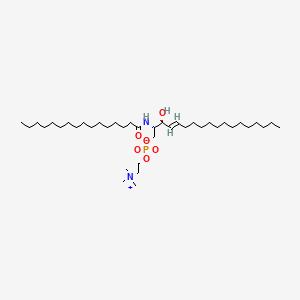
![2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid](/img/structure/B10766947.png)
![trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-3-[8-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate](/img/structure/B10766949.png)
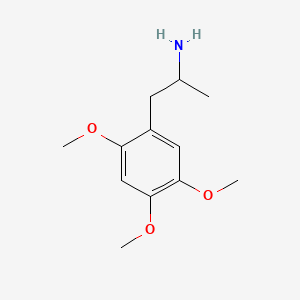
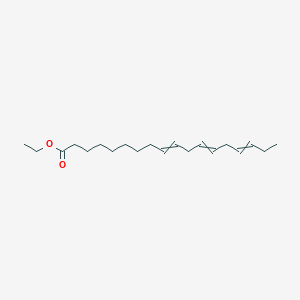
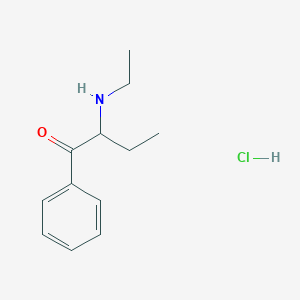
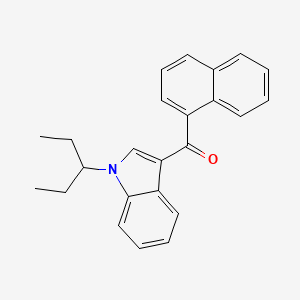
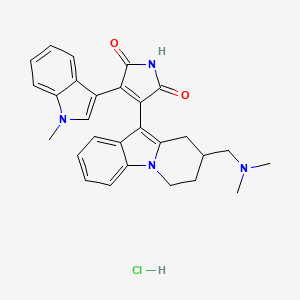
![[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766978.png)
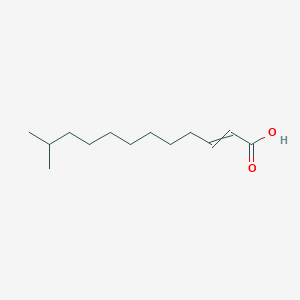
![[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767005.png)
